molecular formula C19H15N3O2S B11477765 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11477765
M. Wt: 349.4 g/mol
InChI Key: CVGPFHCQQPKSMX-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that contains a triazole and thiazine ring system. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the formation of the triazole and thiazine rings through cyclization reactions. Common starting materials might include substituted anilines and hydrazines, which undergo condensation and cyclization under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the triazole or thiazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and thiazine rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular targets could include proteins involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
  • 7-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C19H15N3O2S/c1-12-3-5-14(6-4-12)18-20-21-19-22(18)17(23)11-16(25-19)13-7-9-15(24-2)10-8-13/h3-11H,1-2H3

InChI Key

CVGPFHCQQPKSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C=C(S3)C4=CC=C(C=C4)OC

Origin of Product

United States

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